Furan-2-ylmethyl-(4-methyl-benzyl)-amine

Description

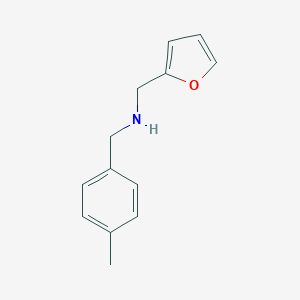

Structure

2D Structure

Properties

CAS No. |

436099-83-1 |

|---|---|

Molecular Formula |

C15H17NO5 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;oxalic acid |

InChI |

InChI=1S/C13H15NO.C2H2O4/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

DGBPBBUDVCFXOU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |

solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for Furan-2-ylmethyl-(4-methyl-benzyl)-amine

The most conventional methods for synthesizing the target compound rely on the reaction between two key precursors: a furan-based component and a 4-methylbenzyl component.

Reductive amination is a highly effective and widely used method for preparing amines. This process involves two key steps: the condensation of an aldehyde with a primary amine to form an imine intermediate, followed by the reduction of this imine to the target secondary amine.

For the synthesis of this compound, this strategy involves the reaction of furfural (B47365) with 4-methylbenzylamine (B130917). The initial condensation forms the N-(furan-2-ylmethylene)-1-(4-methylphenyl)methanamine intermediate. This imine is typically not isolated but is reduced in situ. The reduction can be accomplished using various reducing agents, but catalytic hydrogenation is a common and efficient approach. nih.govrsc.org The reaction is believed to proceed via the imine pathway, even if the intermediate is too reactive to be detected. rsc.org

The choice of catalyst is critical for achieving high selectivity and yield. rsc.orgnih.gov Studies on the reductive amination of furfural with various amines have explored a range of catalysts, including those based on both precious and non-precious metals. nih.gov For instance, a two-step process using a CuAlOx catalyst in a flow reactor has proven effective for the reductive amination of furanic aldehydes with primary amines, affording excellent yields. nih.gov

Table 1: Catalytic Systems for Reductive Amination of Furfural Analogues

| Catalyst System | Amine Source | Reducing Agent | Temp. (°C) | Yield (%) | Reference |

| CuAlOx | Aniline Derivatives | H₂ (in flow reactor) | 80 | ~99 | nih.gov |

| Rh/Al₂O₃ | Aqueous Ammonia | H₂ | 80 | ~92 | rsc.org |

| Graphene-Co Shells | Ammonia | H₂ | 130 | 85 | semanticscholar.org |

| Ru-PVP/HAP | Ammonia | H₂ | 60 | 60 | semanticscholar.org |

| Fe₃O₄@SiO₂-Ni | Ammonia | H₂ | 115 | 73 | semanticscholar.org |

This table presents data for the synthesis of furfurylamine (B118560) or its derivatives, which are analogous to the target compound's synthesis.

N-alkylation is another fundamental route to secondary amines. This method involves a nucleophilic substitution reaction where an amine attacks an alkyl halide. For the target compound, two distinct N-alkylation pathways are feasible:

Alkylation of Furfurylamine: Reacting furfurylamine with a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide).

Alkylation of 4-Methylbenzylamine: Reacting 4-methylbenzylamine with a furfuryl halide (e.g., furfuryl chloride).

Both approaches require the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates (e.g., K₂CO₃) or tertiary amines. The choice of solvent and reaction temperature is crucial to optimize the reaction rate and minimize side reactions.

Advanced Synthetic Techniques Applicable to Substituted Benzylfurfurylamines

To improve efficiency, reduce environmental impact, and enhance selectivity, modern synthetic techniques can be applied to the preparation of this compound and its analogues.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is often possible to dramatically reduce reaction times from hours to minutes and improve yields. organic-chemistry.orgnih.gov

This technique is applicable to both of the established routes:

Reductive Amination: The initial condensation of furfural and 4-methylbenzylamine to form the imine can be accelerated. Studies have shown that neat, non-volatile amines react efficiently with aromatic aldehydes under microwave irradiation in the absence of a solvent to form imines in as little as eight minutes. organic-chemistry.org

N-Alkylation: Microwave irradiation has been successfully used for the N-alkylation of various heterocyclic compounds with alkyl halides, achieving good yields in significantly shorter times compared to conventional heating methods. nih.gov For example, the synthesis of phenothiazine-based imidazole (B134444) derivatives saw reaction times drop from over 6 hours with conventional heating to around 10 minutes using a microwave. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Compound | Method | Reaction Time | Yield (%) |

| 3a | Conventional | 370 min | 70 |

| Microwave | 10 min | 84 | |

| 3b | Conventional | 390 min | 74 |

| Microwave | 11 min | 88 | |

| 3c | Conventional | 380 min | 80 |

| Microwave | 10 min | 86 |

Data adapted from a study on phenothiazine-substituted imidazoles, demonstrating the typical efficiency gains of microwave-assisted synthesis. researchgate.net

Catalytic Hydrogenation: As a cornerstone of reductive amination, the catalytic hydrogenation step has been the subject of extensive research to find more efficient and selective catalysts. mdpi.com Beyond its role in the established route, catalytic hydrogenation can also be used to produce the amine precursors themselves. For instance, the selective hydrogenation of furan-2,5-dialdehyde can yield 2,5-di(hydroxymethyl)furan, a related building block. google.com The choice of catalyst (e.g., Ni, Co, Ru, Pd) and support material significantly influences the reaction pathway and the selectivity towards the desired amine over potential side products like alcohols or ring-opened compounds. nih.govmdpi.com

Hydrosilylative Reduction: This is an advanced and powerful alternative to traditional reduction methods that use metal hydrides. Hydrosilylative reduction often employs milder conditions and shows excellent functional group tolerance. nih.govrsc.org This method is particularly well-suited for the reduction of amides to amines. rsc.orgresearchgate.net To synthesize the target compound via this route, one would first prepare the corresponding amide, N-(furan-2-carbonyl)-N-(4-methylbenzyl)amine, through the acylation of 4-methylbenzylamine with a derivative of furan-2-carboxylic acid. This amide can then be reduced to the final secondary amine using a hydrosilane (such as polymethylhydrosiloxane, PMHS) in the presence of a suitable catalyst. Recent research has highlighted catalysts based on cobalt or boron that effectively facilitate this transformation. nih.govrsc.org

Table 3: Catalytic Systems for Hydrosilylative Reduction of Amides to Amines

| Catalyst | Hydrosilane Reductant | Substrate Class | Key Features | Reference(s) |

| NNN-Cobalt Complexes | PMHS | Secondary Amides | Moderate to excellent yields, practical and efficient. | rsc.orgrsc.org |

| Benzothiophene-boronic acids | Phenylsilane | Primary, Secondary, Tertiary Amides | Good functional-group tolerance. | nih.gov |

| Triethylborane / Alkali Metal Base | Hydrosilanes | Primary, Secondary, Tertiary Amides | Low-cost, mild conditions. | researchgate.net |

| [Ni-OH] Complex | Not specified | Primary, Secondary, Tertiary Amides | Base-free conditions, good functional group tolerance. | researchgate.net |

The target compound, this compound, is achiral. However, the introduction of a substituent at the benzylic carbon or the furfuryl carbon would create a chiral center, leading to stereoisomers. In such cases, controlling the stereochemical outcome of the synthesis becomes crucial.

Methodologies for the stereoselective synthesis of amines are well-developed in organic chemistry. For analogues of the target compound, this could be achieved by:

Stereoselective Reduction of a Prochiral Imine: The imine intermediate formed from furfural and a chiral benzylamine (B48309), or the imine from a chiral furan (B31954) aldehyde and 4-methylbenzylamine, could be reduced using a stereoselective reducing agent.

Asymmetric Catalysis: A prochiral imine could be hydrogenated using a chiral catalyst (e.g., a chiral transition metal complex) to favor the formation of one enantiomer over the other.

Furthermore, the synthesis of related heterocyclic structures has shown the importance of reaction conditions in controlling isomerism. For example, in the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, the E/Z isomeric ratio was influenced by factors such as the order of reagent addition and the choice of solvent. nih.gov While direct examples for the stereoselective synthesis of the target compound's analogues are not prominent, these established principles of asymmetric synthesis would be the guiding strategies.

Optimization of Reaction Conditions and Yields

The yield and purity of the final product, this compound, are critically influenced by the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and pressure of the reducing agent (typically hydrogen gas).

The solvent plays a multifaceted role in the synthesis of furan-based amines. It not only dissolves the reactants and reagents but can also influence the reaction equilibrium, the stability of intermediates, and the activity of the catalyst. The choice of an appropriate solvent is crucial for maximizing both the reaction rate and the selectivity towards the desired secondary amine, while minimizing side reactions such as the hydrogenation of the furan ring.

Research on the reductive amination of furfural and related aldehydes has explored a variety of solvents. For the initial condensation step to form the imine, polar protic solvents like methanol (B129727) can be effective. Studies on the condensation of furfural with aryl amines have shown that methanol facilitates the reaction, with optimized conditions leading to high yields of the imine intermediate even at low temperatures. clockss.org

For the subsequent reduction step, the choice of solvent can significantly impact the product distribution. In the synthesis of furfurylamine from furfural, various solvents have been investigated. A study comparing different solvents found that 1,4-dioxane (B91453) provided the highest selectivity to the desired amine. sandermanpub.net The role of the solvent can be to stabilize the product and to modulate the interaction between the reactants and the catalyst surface. taylorfrancis.com Aprotic solvents are often preferred to avoid competitive reactions and to enhance the stability of the catalyst and the product.

The following table summarizes the effect of different solvents on the yield of products in analogous reductive amination reactions of furfural.

| Solvent | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Methanol | Furfural | 1,4-Benzenediamine | N,N'-bis(furan-2-ylmethylene)benzene-1,4-diamine | 99 | clockss.org |

| 1,4-Dioxane | Furfural | Ammonia | Furfurylamine | 96.3 | sandermanpub.net |

| Tetrahydrofuran (B95107) (THF) | Benzylamine | Carbon Dioxide | Benzylammonium benzylcarbamate | - | mdpi.com |

| Acetonitrile | Benzylamine | Carbon Dioxide | Benzylammonium benzylcarbamate | - | mdpi.com |

| Water | Furfural | Hydroxylammonium chloride | Furfurylamine | 99 | sctunisie.orgresearchgate.net |

This table presents data from analogous reactions to illustrate solvent effects, as specific data for the title compound is not available.

Temperature and pressure are critical parameters that control the kinetics and thermodynamics of the reductive amination process. The formation of the imine intermediate is often an equilibrium-driven process that can be influenced by temperature. While some condensations proceed efficiently at room temperature or even at 0°C, clockss.org others may require heating to drive the reaction forward.

The subsequent reduction of the imine is typically a catalytic hydrogenation step, which is highly sensitive to both temperature and hydrogen pressure. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the decomposition of the reactants or products, or the over-reduction of the furan ring to a tetrahydrofuran ring. For the reductive amination of furfural, optimal temperatures have been reported in the range of 80°C to 130°C. sandermanpub.netrsc.org For instance, a high selectivity of approximately 92% for furfurylamine was achieved at 80°C. rsc.org

Hydrogen pressure is another key variable. A sufficient pressure of hydrogen is necessary to ensure an adequate supply of the reducing agent to the catalyst surface for the efficient hydrogenation of the imine. Studies on related systems have shown that pressures in the range of 1 to 4 MPa (approximately 10 to 40 atmospheres) are effective. sandermanpub.netsemanticscholar.org For example, the synthesis of furfurylamine from furfural was successfully carried out at a hydrogen pressure of 2.0 MPa. sandermanpub.net The optimal pressure often represents a balance between achieving a high reaction rate and ensuring the selectivity of the reduction, as very high pressures might favor the undesired hydrogenation of the aromatic furan ring.

The table below illustrates the influence of temperature and pressure on the yield of amine products in similar reductive amination reactions.

| Temperature (°C) | Pressure (MPa H₂) | Catalyst | Product | Yield (%) | Reference |

| 90 | - | NiSi-T | Furfurylamine | 94.2 | rsc.org |

| 80 | - | Rh/Al₂O₃ | Furfurylamine | ~92 | rsc.org |

| 130 | 2.0 | Raney Ni | Furfurylamine | 96.3 | sandermanpub.net |

| 90 | 2.0 | Graphene-co-shelled Cobalt | Furfurylamine | >99 (conversion) | semanticscholar.org |

| 60 | - | Zinc Dust | Furfurylamine | 99 | sctunisie.orgresearchgate.net |

This table presents data from analogous reactions to illustrate temperature and pressure effects, as specific data for the title compound is not available.

Based on a comprehensive review of available scientific literature, detailed experimental spectroscopic data specifically for the compound this compound is not sufficiently available to construct a complete and accurate article following the requested outline. While spectral information for structurally related compounds—such as N-(furan-2-ylmethyl)aniline, N-(4-methylbenzyl)aniline, and N-(2-furylmethyl)(4-methoxyphenyl)methanamine—exists, a dedicated, published analysis for the target molecule with the specific combination of a furan-2-ylmethyl group and a 4-methylbenzyl group could not be located.

Therefore, it is not possible to provide a scientifically rigorous article with the specified detailed data tables and research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR, and FT-IR analysis that focuses solely on this compound. Generating such an article would require speculation and the use of data from different molecules, which would not meet the standards of scientific accuracy.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

The spectrum of N-benzyl-1-(furan-2-yl)methanamine exhibits characteristic peaks that can be assigned to the furan (B31954) ring, the benzyl (B1604629) group, and the amine linkage. scielo.brresearchgate.net For Furan-2-ylmethyl-(4-methyl-benzyl)-amine, these characteristic vibrations would be present with some shifts and additional modes associated with the 4-methyl group.

Key expected vibrational modes for this compound, extrapolated from data for N-benzyl-1-(furan-2-yl)methanamine, include: scielo.brresearchgate.net

Furan Ring Vibrations: The C-H stretching vibrations of the furan ring are anticipated around 3114 cm⁻¹. The C=C stretching vibrations of the furan ring are expected near 1504 cm⁻¹. scielo.brresearchgate.net The in-plane C-H bending and ring breathing modes would also be present.

Benzyl Group Vibrations: Aromatic C-H stretching from the benzyl group is expected around 3056 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The addition of the 4-methyl group would introduce a characteristic C-H stretching vibration for the methyl group itself, typically in the 2950-2850 cm⁻¹ range, and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Amine and Methylene (B1212753) Bridge Vibrations: The N-H stretching vibration of the secondary amine is expected as a weak to medium band around 3328 cm⁻¹. scielo.brresearchgate.net The CH₂ stretching vibrations of the methylene bridges are anticipated around 2828 cm⁻¹. scielo.brresearchgate.net The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ range, with a reported value of 1146 cm⁻¹ for the precursor amine. scielo.brresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound based on data for a related compound. scielo.brresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3328 | Secondary Amine |

| C-H Stretch (Furan) | ~3114 | Furan Ring |

| C-H Stretch (Aromatic) | ~3056 | Benzyl Ring |

| C-H Stretch (Methyl) | ~2950-2850 | Methyl Group |

| CH₂ Stretch | ~2828 | Methylene Bridges |

| C=C Stretch (Aromatic) | ~1600 | Benzyl Ring |

| C=C Stretch (Furan) | ~1504 | Furan Ring |

| C-N Stretch | ~1146 | Amine |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns under ionization.

The molecular formula for this compound is C₁₃H₁₅NO, which corresponds to a monoisotopic mass of approximately 201.12 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201.

While specific mass spectrometry data for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of related structures, such as N-benzyl-1-(furan-2-yl)methanamine. scielo.brresearchgate.net For this related compound, the molecular ion peak is observed at m/z 187, and the base peak is at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common and stable fragment from benzyl-containing compounds. scielo.brresearchgate.net

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-N bonds. The most likely fragmentation patterns would be:

Benzylic Cleavage: Cleavage of the bond between the 4-methylbenzyl group and the nitrogen atom would lead to the formation of the 4-methylbenzyl cation (C₈H₉⁺) at m/z 105. This is expected to be a very prominent peak, likely the base peak, due to the stability of the resulting cation.

Furanmethyl Cleavage: Cleavage of the bond between the furan-2-ylmethyl group and the nitrogen atom would result in the furan-2-ylmethyl cation (C₅H₅O⁺) at m/z 81.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Ion Structure | Description |

| 201 | [C₁₃H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | 4-Methylbenzyl cation |

| 81 | [C₅H₅O]⁺ | Furan-2-ylmethyl cation |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

However, the crystal structures of related compounds containing the furan-2-ylmethyl-amino moiety have been determined, providing some insight into the likely conformation of this fragment. For instance, the crystal structure of 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester reveals specific bond lengths and angles for the furan-2-ylmethyl-amino group in the solid state. In this structure, the furan ring and the adjacent methylene group are essentially planar.

Another related structure, that of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, also provides data on the conformation of a furan-2-yl group attached to a nitrogen-containing chain. researchgate.net

Should a crystal structure for this compound be determined, it would provide precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-O) and angles, confirming the molecular geometry.

Intermolecular Interactions: The presence of any hydrogen bonding or other non-covalent interactions that stabilize the crystal packing.

Without experimental data for the title compound, any discussion of its solid-state structure remains speculative. The conformation of the molecule in the solid state would be influenced by a balance of intramolecular steric effects and intermolecular packing forces.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Furan-2-ylmethyl-(4-methyl-benzyl)-amine, DFT calculations offer a profound understanding of its geometry, stability, and spectroscopic signatures.

Due to the rotational freedom around the single bonds connecting the furan (B31954), methylene (B1212753), nitrogen, and benzyl (B1604629) moieties, this compound can exist in multiple conformations. Geometry optimization using DFT methods is employed to locate the stable minima on the potential energy surface, which correspond to the different conformers of the molecule.

A comprehensive study on the closely related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrates the complexity of such systems. scielo.br In that research, DFT calculations predicted the existence of nine stable conformations (four Z and five E structures) arising from hindered rotation around the amide bond. scielo.br For this compound, a similar exploration would involve mapping the potential energy surface by systematically rotating key dihedral angles to identify all low-energy structures. The calculations, often performed with functionals like B3LYP and basis sets such as 6-31+G(d,p), would determine the relative energies of these conformers, their thermodynamic populations at a given temperature, and the energy barriers separating them. nih.gov This energetic landscape is crucial for understanding the compound's dynamic behavior in solution. scielo.br

Table 1: Illustrative Example of Calculated Relative Energies for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 60° | 180° | 0.00 | 45.2 |

| Conf-2 | -60° | 180° | 0.15 | 35.1 |

| Conf-3 | 180° | 60° | 1.20 | 11.5 |

| Conf-4 | 180° | -60° | 1.35 | 8.2 |

Note: This table is illustrative. The values are hypothetical and represent the type of data generated from DFT calculations.

DFT calculations are highly effective in predicting spectroscopic parameters, which serve as a bridge between theoretical structures and experimental data. By computing these parameters for each stable conformer and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated for comparison with experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, theoretical chemical shifts calculated using the B3LYP functional showed good correlation with experimental spectra, helping to confirm the presence of multiple isomers in solution. scielo.br Similar calculations for this compound would predict the chemical shifts for the protons and carbons of the furan ring, the p-tolyl group, and the two methylene bridges, aiding in the interpretation of experimental NMR data.

Vibrational Frequencies: The analysis of harmonic vibrational frequencies calculated by DFT helps in the assignment of experimental Infrared (IR) and Raman spectra. scielo.br A frequency calculation, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)), provides the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net These calculations can identify characteristic stretching and bending modes, such as the N-H stretch (for a secondary amine), C-H stretches of the aromatic and furan rings, and C-N and C-O stretching vibrations. scielo.br

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Furan-Amine System

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3060 | 3056 | Phenyl C-H Stretch |

| ν(C-H) furan | 3125 | 3120 | Furan C-H Stretch |

| ν(C=C) aromatic | 1605 | 1600 | Phenyl Ring Stretch |

| ν(C=C) furan | 1500 | 1504 | Furan Ring Stretch |

| ν(C-N) | 1260 | 1250 | C-N Stretch |

Note: Data is illustrative, based on findings for analogous compounds like N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br A scaling factor is often applied to calculated frequencies to better match experimental values.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability, polarizability, and electronic transitions. researchgate.netlew.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (both the furan and the p-tolyl group) and the nitrogen atom, reflecting the regions most susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. frontiersin.org The presence of electron-donating groups, such as the methyl group on the benzyl ring and the oxygen in the furan ring, influences the energies of these frontier orbitals. thaiscience.info

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.80 | Electron-rich regions, potential for electron donation |

| LUMO | -0.95 | Electron-deficient regions, potential for electron acceptance |

| HOMO-LUMO Gap | 4.85 | Indicator of chemical reactivity and stability |

Note: This table contains representative values for a molecule of this type and is for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For this compound, the MEP map would highlight the most negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine, identifying them as the primary sites for electrophilic attack or hydrogen bonding. The aromatic rings would also show negative potential (delocalized π-electrons), while the hydrogen atoms, particularly any N-H proton if present, would show positive potential, indicating sites for nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability). nih.gov

A TD-DFT calculation for this compound, likely using a functional like B3LYP or CAM-B3LYP with a suitable basis set, would identify the key electronic transitions. nih.govresearchgate.net These are typically π → π* transitions associated with the furan and benzyl aromatic systems. researchgate.net The results can be compared with experimental UV-Vis spectra to validate the computational model and provide a detailed assignment of the observed absorption bands. mdpi.com This analysis helps to understand how the molecular structure influences its interaction with light.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of new drug candidates. fiveable.menih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound, these methods can provide profound insights into the structural features crucial for its bioactivity and guide the synthesis of more potent and selective analogs.

Ligand-based drug design utilizes the information from a set of known active molecules to build a model that defines the key structural and physicochemical properties required for biological activity. fiveable.me This model, often in the form of a pharmacophore or a QSAR equation, can then be used to screen virtual compound libraries or to propose modifications to existing molecules to enhance their desired effects. nih.gov

Detailed Research Findings from Analogous Furan Derivatives

While specific QSAR studies on this compound are not extensively documented, research on structurally related furan derivatives provides a clear framework for how such an analysis would be conducted. Studies on various furan-containing compounds consistently highlight the importance of specific molecular descriptors in determining their biological activities.

For instance, QSAR studies on diacyl-hydrazine derivatives containing furan rings have revealed that electrostatic and hydrophobic properties are significant contributors to their biological activity. bohrium.com Similarly, in a study of furan-3-carboxamides, QSAR investigations were employed to find a correlation between various physicochemical parameters and antimicrobial activity. nih.gov Research on furanocoumarin derivatives identified lipophilicity (logP), molecular volume, molecular weight, and electrostatic potential as key descriptors that correlate with their inhibitory effects on cytochrome P450 enzymes. nih.gov

A common approach involves systematically modifying the core structure and observing the impact on a specific biological endpoint, such as the half-maximal inhibitory concentration (IC50). An example of this can be seen in the structure-activity relationship (SAR) studies of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors. nih.gov In this research, various substituents were introduced at different positions of the molecule, and the resulting changes in inhibitory activity were quantified.

To illustrate how structural modifications can influence activity, consider the hypothetical data in the table below, which is based on the principles observed in the SAR study of 1-(Furan-2-ylmethyl)pyrrolidine derivatives. nih.gov This table demonstrates the effect of substituting the 4-methyl group on the benzyl ring of this compound with other chemical moieties.

Table 1: Hypothetical Structure-Activity Relationship of Furan-2-ylmethyl-(4-substituted-benzyl)-amine Derivatives

| Compound ID | Substitution at 4-position (R) | Hypothetical IC50 (µM) |

| 1 | -CH₃ (Methyl) | 15.2 |

| 2 | -H (Hydrogen) | 25.8 |

| 3 | -OCH₃ (Methoxy) | 12.5 |

| 4 | -Cl (Chloro) | 10.1 |

| 5 | -CF₃ (Trifluoromethyl) | 8.7 |

| 6 | -N(CH₃)₂ (Dimethylamino) | 7.3 |

| 7 | -COOH (Carboxylic Acid) | 35.4 |

From this hypothetical data, a QSAR model could be developed. The model would likely indicate that electron-withdrawing and lipophilic groups at the 4-position of the benzyl ring enhance the inhibitory activity. The dimethylamino group, being a strong electron-donating group, also appears to improve activity, suggesting a more complex relationship that could involve specific hydrogen bonding or electrostatic interactions with the target protein. Conversely, the bulky and polar carboxylic acid group is detrimental to the activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of structurally related compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule. bohrium.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate a mathematical equation that correlates the descriptors with the biological activity. digitaloceanspaces.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. bohrium.com

Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The reactivity of Furan-2-ylmethyl-(4-methyl-benzyl)-amine can be understood by examining the typical transformations of its constituent functional groups. These include oxidation and reduction reactions, as well as nucleophilic substitutions that allow for further derivatization.

Oxidation Reactions of the Furan (B31954) Ring and Benzylamine (B48309) Moiety

The furan ring and the benzylamine portion of the molecule are both susceptible to oxidation, though through different mechanisms and typically under distinct reaction conditions.

The furan ring, being an electron-rich heterocycle, can undergo a variety of oxidative transformations. Common reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to ring-opening reactions, yielding unsaturated dicarbonyl compounds. Depending on the conditions, other oxidizing agents can promote cycloaddition reactions or electrophilic substitution with oxidative coupling.

The benzylamine moiety can be oxidized at two primary locations: the benzylic carbon and the nitrogen atom. Oxidation of the secondary amine can lead to the formation of an imine or, under harsher conditions, cleavage of the C-N bond. The benzylic C-H bond is also prone to oxidation, potentially yielding a ketone.

| Oxidizing Agent | Target Moiety | Primary Product Type | Plausible Reaction Conditions |

| m-CPBA | Furan Ring | Unsaturated dicarbonyl | CH2Cl2, 0 °C to rt |

| Singlet Oxygen (¹O₂) | Furan Ring | Endoperoxide (via [4+2] cycloaddition) | Photosensitizer (e.g., Rose Bengal), light, O₂ |

| Potassium Permanganate (KMnO₄) | Benzylamine (Benzylic C-H) | Ketone | Basic or acidic medium, heat |

| Manganese Dioxide (MnO₂) | Benzylamine (N-H, C-H) | Imine | Aprotic solvent (e.g., Toluene), reflux |

Reduction Reactions of Amine Derivatives

While the secondary amine in this compound is in a reduced state, reductive cleavage of the C-N bonds is a possible transformation. This typically requires harsh conditions and the use of specific catalytic systems. For instance, hydrogenolysis, a reaction involving hydrogen gas and a metal catalyst, can cleave the benzyl-nitrogen bond. This reaction is a common strategy for debenzylation in protecting group chemistry.

| Reducing Agent/System | Target Bond | Primary Product Type | Plausible Reaction Conditions |

| H₂ / Palladium on Carbon (Pd/C) | Benzyl (B1604629) C-N bond | Furfurylamine (B118560) and Toluene | Methanol (B129727), rt, atmospheric pressure |

| Sodium in Liquid Ammonia | Benzyl C-N bond | Furfurylamine and Toluene | -78 °C to -33 °C |

Nucleophilic Substitution Reactions and Derivatization

The secondary amine is a key site for nucleophilic substitution and derivatization, allowing for the synthesis of a wide array of derivatives. The lone pair of electrons on the nitrogen atom readily attacks electrophiles. Common derivatization strategies include N-acylation, N-alkylation, and sulfonylation.

N-acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. N-alkylation with alkyl halides can introduce a third substituent on the nitrogen, leading to a tertiary amine. Reaction with sulfonyl chlorides provides sulfonamides.

| Electrophile | Reaction Type | Product Class | Plausible Base/Catalyst |

| Acetyl Chloride | N-Acylation | Amide | Triethylamine (Et₃N) or Pyridine |

| Methyl Iodide | N-Alkylation | Tertiary Amine | Potassium Carbonate (K₂CO₃) |

| Tosyl Chloride | N-Sulfonylation | Sulfonamide | Pyridine |

Mechanistic Insights into Reactions Involving this compound Scaffolds

The reaction mechanisms involving this scaffold are illustrative of fundamental organic chemistry principles. For instance, the oxidation of the furan ring by m-CPBA likely proceeds through an initial epoxidation of one of the double bonds, followed by a series of rearrangements to afford the ring-opened product.

In the case of nucleophilic substitution at the nitrogen, the reaction with an acyl chloride begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. A base is typically required to neutralize the resulting hydrochloric acid and the protonated amine product.

Catalytic Strategies for Targeted Functionalization

Catalysis offers elegant solutions for the selective functionalization of the this compound structure.

For the furan moiety, transition-metal catalysis can be employed for cross-coupling reactions. For example, palladium-catalyzed reactions like the Heck or Suzuki coupling could be used to introduce new carbon-carbon bonds at the C5 position of the furan ring, assuming prior halogenation at that site.

For the benzylamine portion, catalytic transfer hydrogenation is a powerful method for the reductive cleavage of the benzyl group, often utilizing a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate. This provides a milder alternative to high-pressure hydrogenation. Furthermore, catalytic C-H activation at the methyl group of the 4-methylbenzyl moiety could be envisioned with appropriate ruthenium or rhodium catalysts, allowing for further elaboration at this position.

| Catalytic System | Target Site | Transformation Type |

| Pd(PPh₃)₄ / Base | Furan Ring (C5-X) | Suzuki or Stille Cross-Coupling |

| [Rh(cod)Cl]₂ / Ligand | Benzyl Moiety (C-H) | C-H Functionalization |

| Pd/C / H₂ Donor | Benzyl C-N Bond | Hydrogenolysis (Debenzylation) |

Structure Activity Relationship Sar Studies and Molecular Design of Analogues

Systematic Exploration of Substituent Effects

A cornerstone of SAR studies is the systematic variation of substituents on the core scaffold to probe the chemical space and identify key molecular features for biological activity.

The position of the methyl group on the benzyl (B1604629) ring of Furan-2-ylmethyl-(4-methyl-benzyl)-amine is a critical determinant of its biological activity. While direct studies on the ortho, meta, and para isomers of this specific compound are not extensively documented in publicly available literature, insights can be drawn from related series of benzylamine (B48309) derivatives. The steric and electronic effects of the methyl group's location can significantly influence the molecule's conformation, binding affinity to its biological target, and metabolic stability.

For instance, in a series of 5-(substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones, variations in the substitution pattern on the benzyl ring led to notable differences in their antimicrobial activity. Although this is a different scaffold, it highlights the principle that the position of a substituent on the benzyl ring can modulate biological effects. Generally, a para-substitution is often favored as it extends the molecule into a specific binding pocket without causing significant steric hindrance. Ortho-substituents can force the benzyl ring into a non-planar conformation relative to the rest of the molecule, which may be beneficial or detrimental depending on the topology of the target's binding site. Meta-substitution offers another vector for exploring the binding pocket.

Table 1: Hypothetical Influence of Methyl Group Position on Activity

| Compound | Position of Methyl Group | Postulated Effect on Activity |

| Furan-2-ylmethyl-(2-methyl-benzyl)-amine | Ortho | May introduce steric hindrance, potentially altering the binding conformation. Activity could be decreased or, in some cases, enhanced if the conformation is more favorable for the target. |

| Furan-2-ylmethyl-(3-methyl-benzyl)-amine | Meta | Alters the electronic distribution and steric profile, potentially probing different regions of a binding pocket compared to the para-isomer. |

| This compound | Para | The 4-methyl position often serves as a favorable substitution, potentially fitting into a hydrophobic pocket of the target protein without causing significant conformational changes. |

This table is illustrative and based on general medicinal chemistry principles, as direct comparative studies on these specific isomers were not found in the reviewed literature.

The replacement of the methyl group with other substituents, such as methoxy and fluoro groups, provides valuable SAR data by altering the electronic and lipophilic properties of the benzyl ring.

A methoxy group at the para-position, as in Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, introduces a polar, electron-donating group. This can lead to the formation of hydrogen bonds with the target protein, potentially increasing binding affinity. However, the increased polarity might also affect cell permeability.

A fluoro group is a common substituent in medicinal chemistry due to its small size, similar to a hydrogen atom, and its high electronegativity. A para-fluoro substituent, as in Furan-2-ylmethyl-(4-fluoro-benzyl)-amine, can alter the electronic properties of the benzyl ring, potentially influencing pKa and metabolic stability (blocking sites of oxidative metabolism). Studies on related N-benzyl derivatives have shown that fluoro substitution can be well-tolerated and in some cases enhance potency nih.gov.

Table 2: Comparative Properties of Analogues

| Analogue | Substituent at para-position | Key Property Change | Potential Impact on Activity |

| This compound | -CH₃ | Increases lipophilicity | May enhance binding in hydrophobic pockets. |

| Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | -OCH₃ | Increases polarity, electron-donating | Potential for new hydrogen bond interactions. |

| Furan-2-ylmethyl-(4-fluoro-benzyl)-amine | -F | Electron-withdrawing, blocks metabolism | Can improve metabolic stability and alter binding electronics. |

Saturation of the furan (B31954) ring to a tetrahydrofuran (B95107) (THF) moiety drastically changes the geometry and electronic nature of this part of the molecule. The furan ring is a flat, aromatic system, while the THF ring is a flexible, non-aromatic, five-membered ether. This modification can have a profound impact on biological activity.

The aromaticity of the furan ring allows for π-π stacking interactions with aromatic residues in a protein binding pocket. Saturation to THF removes this possibility but introduces conformational flexibility. The THF ring can adopt various puckered conformations (envelope and twist), which might allow for a better fit into a specific binding site. However, in a study of YC-1 analogues, a cytotoxic agent, replacement of the furan ring with a saturated tetrahydrofuran was found to be detrimental to its activity acs.org. This suggests that the aromatic nature of the furan ring was crucial for the biological activity of that particular compound series.

Rational Design Principles for this compound Derivatives

Rational drug design aims to develop new molecules with improved properties based on an understanding of the SAR and the structure of the biological target.

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a lead compound is replaced by a different, often isosteric, scaffold to improve properties such as potency, selectivity, or pharmacokinetic profile nih.govbhsai.orgnih.gov. For this compound, both the furan and benzylamine moieties can be considered for modification.

The benzylamine portion could also be modified. For example, incorporating the nitrogen into a heterocyclic ring system, such as a piperidine or morpholine, could constrain the conformation and improve physicochemical properties.

Table 3: Examples of Scaffold Hopping Strategies

| Original Moiety | Potential Replacement | Rationale |

| Furan | Thiophene | Bioisosteric replacement, similar size and electronics. |

| Furan | Oxazole | Introduces an additional nitrogen for potential hydrogen bonding. |

| Benzylamine | Pyridinylmethylamine | Introduces a basic nitrogen in the aromatic ring, potentially altering solubility and binding. |

| Benzylamine | Indole-based moiety | Increases aromatic surface area for potential π-stacking interactions. |

Computational Approaches in SAR: Ligand-Protein Docking Simulations and Binding Affinity Predictions

Computational methods are invaluable tools in modern drug discovery for understanding and predicting the interactions between a ligand and its protein target.

Ligand-protein docking simulations can predict the preferred binding mode of this compound and its analogues within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. For a series of furan derivatives, molecular docking studies have been successfully employed to rationalize their biological activities biointerfaceresearch.comresearchgate.netresearchgate.net.

By docking a series of analogues, such as the ortho, meta, and para isomers of the methylbenzyl group, computational models can predict which isomer fits best into the binding pocket and provide a rationale for observed SAR trends. Similarly, the binding modes of methoxy and fluoro analogues can be compared to the parent methyl compound to understand the impact of these substitutions on a molecular level.

Binding affinity predictions, often calculated as a docking score, can be used to rank a series of designed compounds before their synthesis, thereby prioritizing the most promising candidates. These computational predictions, while not always perfectly accurate, provide valuable guidance for the rational design of more potent and selective this compound derivatives.

Biological Activity Research Non Clinical Focus

In Vitro Antimicrobial Efficacy Studies

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

There is no publicly available scientific data detailing the in vitro evaluation of Furan-2-ylmethyl-(4-methyl-benzyl)-amine against specific Gram-positive and Gram-negative bacterial strains. While numerous studies confirm the antibacterial potential of various furan (B31954) derivatives against bacteria like Staphylococcus aureus and Escherichia coli, specific minimum inhibitory concentration (MIC) values or zones of inhibition for the subject compound have not been reported. ijabbr.comutripoli.edu.lyresearchgate.netnih.gov

Assessment of Antimycobacterial Activity

Specific studies assessing the antimycobacterial activity of this compound against Mycobacterium species are not found in the reviewed literature. Research into the anti-tuberculosis potential of furan-containing molecules has been conducted on other derivatives, such as Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine, which showed activity against Mycobacterium tuberculosis. However, this data is not directly applicable to the specified compound. Other research has focused on different scaffolds like quinolines or dinitrobenzyl derivatives for antimycobacterial properties. nih.govnih.govmdpi.com

In Vitro and In Vivo Anticancer Activity Investigations (Non-Clinical Models)

Cytotoxicity Profiling in Human Cancer Cell Lines (e.g., MCF-7, KARPAS422, MDA-MB-468)

No specific cytotoxicity data for this compound against the human cancer cell lines MCF-7, KARPAS422, or MDA-MB-468 has been published. The scientific literature contains extensive research on the cytotoxic effects of other furan-based compounds against various cancer cell lines, including breast cancer lines like MCF-7 and MDA-MB-468. walshmedicalmedia.comekb.egnih.govdovepress.comnih.gov However, these findings are for structurally distinct molecules and cannot be extrapolated to this compound.

Antitumor Activity Assessment in Animal Models (e.g., Fibrosarcoma in Mice)

There is a lack of available studies on the in vivo antitumor efficacy of this compound in animal models. While research has been conducted on other compounds, such as aminomethyl derivatives of eugenol, in fibrosarcoma mouse models, the subject compound has not been a part of these published investigations. nih.gov

Anti-inflammatory and Analgesic Activity Studies (Non-Clinical Models)

Published research specifically detailing the anti-inflammatory or analgesic properties of this compound in non-clinical models is not available. General reviews indicate that the furan moiety is a key feature in many compounds exhibiting anti-inflammatory and analgesic effects. nih.govutripoli.edu.ly Studies have explored these activities in other furan-containing derivatives, but specific data for this compound remains unreported. zsmu.edu.ua

An article on the biological activity of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to "this compound" have not yielded information regarding its biological activity, molecular mechanism of action, interactions with biomolecules, or effects on cellular pathways.

The search results did identify information on structurally related but distinct compounds, such as Furan-2-ylmethyl-(2-methyl-benzyl)-amine and various N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. However, in strict adherence to the request to focus solely on this compound, this information cannot be used to generate the requested article.

Without specific research findings for the target compound, it is not possible to provide a scientifically accurate and informative article that fulfills the requirements of the provided outline. Further research on this specific chemical entity is required before a comprehensive report on its biological activity can be compiled.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of secondary amines often involves methods like reductive amination or nucleophilic substitution. For Furan-2-ylmethyl-(4-methyl-benzyl)-amine, this would typically involve reacting furfural (B47365) with 4-methylbenzylamine (B130917) followed by reduction, or the alkylation of furfurylamine (B118560) with 4-methylbenzyl halide. However, future research is shifting towards more efficient and sustainable alternatives.

Emerging strategies include "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This approach could enable the synthesis of the target compound from furfuryl alcohol and 4-methylbenzylamine using a single catalytic system, significantly improving atom economy. Furthermore, the use of starting materials derived from renewable biomass is a key area of development. rsc.orgmdpi.com Furfural, a key precursor to the furan (B31954) moiety, is readily produced from lignocellulosic biomass, making it a sustainable building block for chemical synthesis. mdpi.com The development of catalytic routes that can efficiently convert biomass-derived platform chemicals into valuable amines is a primary goal for future synthetic chemistry. mdpi.com

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the initial characterization of this compound. IR spectroscopy can confirm the presence of the secondary amine N-H bond and the characteristic vibrations of the furan and aromatic rings. openstax.orglibretexts.org Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. openstax.org

However, the conformational flexibility of the molecule—specifically the rotation around the various single bonds (e.g., C-N bonds and bonds connecting the rings to the methylene (B1212753) bridges)—is critical to its interaction with biological targets. Advanced NMR techniques are central to studying these dynamics. A study on the related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, revealed a hindered cis-trans rotational equilibrium in solution, which was characterized using 1D and 2D NMR experiments combined with Density Functional Theory (DFT) calculations. scielo.br

Future studies on this compound could employ similar methodologies. Variable-temperature NMR could determine the energy barriers to rotation, while 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing insights into the preferred three-dimensional structure in solution. scielo.br Combining these empirical data with high-level computational modeling will provide a detailed understanding of the conformational landscape that governs the molecule's properties. scielo.br

| Spectroscopic Technique | Application for Dynamic Studies of this compound |

| Variable-Temperature NMR | Elucidation of rotational energy barriers around C-N and C-C single bonds. |

| 2D NOESY/ROESY NMR | Determination of through-space proton proximities to define preferred solution-state conformations. |

| 2D Exchange Spectroscopy (EXSY) | Measurement of the rates of conformational exchange between different rotamers. |

| DFT Computational Modeling | Prediction of stable conformers, calculation of relative energies, and simulation of NMR spectra to complement experimental data. scielo.br |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future research will leverage AI in several ways:

Virtual High-Throughput Screening (vHTS): AI models can screen vast virtual libraries of derivatives of the parent compound against biological targets to identify promising candidates for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate specific structural features of benzylfurfurylamine derivatives with their biological activity, guiding the design of more potent compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzylfurfurylamine scaffold, optimized for desired properties such as high target affinity and low predicted toxicity. crimsonpublishers.comresearchgate.net

Synthesis Prediction: AI tools are being developed to predict optimal synthetic routes, potentially accelerating the discovery of efficient and sustainable production methods. acm.org

Exploration of New Biological Targets and Therapeutic Modalities for Benzylfurfurylamines

The furan nucleus is a common feature in many pharmacologically active compounds, exhibiting a wide array of biological effects including antibacterial, anticancer, and anti-inflammatory properties. ijabbr.commdpi.com Similarly, the benzylamine (B48309) scaffold is a key pharmacophore in drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents. nih.govnih.govopenmedicinalchemistryjournal.com

The combination of these two moieties in the benzylfurfurylamine class suggests a rich potential for diverse biological activities. Research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share the furfurylamine core, has identified compounds with potent antibacterial activity. nih.gov Other studies have explored furan-based derivatives for their cytotoxic activity against cancer cell lines. mdpi.com

Future research should involve broad-based biological screening of this compound and a library of its analogues. This could uncover novel therapeutic applications in areas such as:

Infectious Diseases: Targeting drug-resistant bacteria or fungi.

Oncology: Developing novel cytotoxic or cytostatic agents. researchgate.net

Neurodegenerative Diseases: Designing molecules that can modulate targets implicated in conditions like Alzheimer's or Parkinson's disease. nih.gov

Inflammatory Disorders: Investigating potential anti-inflammatory effects. researchgate.net

Identifying the specific molecular targets through which these compounds exert their effects will be a crucial step in developing them into potential therapeutic leads.

Implementation of Green Chemistry Principles in the Synthesis and Derivatization of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. acs.org The future synthesis and derivatization of this compound will increasingly incorporate these principles.

Key areas for implementation include:

Renewable Feedstocks: As mentioned, utilizing furfural from biomass as the source for the furan ring is a prime example of using renewable starting materials. rsc.org

Catalysis: Replacing stoichiometric reagents with highly efficient and selective catalysts (e.g., for reductive amination or hydrogen borrowing reactions) minimizes waste and energy use. rsc.orgbenthamscience.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as addition reactions, reduces the formation of byproducts. rsc.org

Safer Solvents: Moving away from volatile and hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating.

By systematically applying green chemistry metrics, such as those provided by the CHEM21 toolkit, researchers can quantitatively assess and compare the sustainability of different synthetic routes, guiding the development towards truly environmentally benign processes. rsc.org

Q & A

Basic Research Question

- ¹H NMR : Essential for confirming amine proton environments and furan/benzyl substituents. Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯S hydrogen bonds in related Cu(II) complexes) .

- Elemental analysis : Validates purity and stoichiometry.

How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Advanced Research Question

The ligand’s furan and benzyl groups donate electron density via nitrogen lone pairs, enabling coordination to transition metals. In Cu(II) complexes, the amine adopts a square-pyramidal geometry with Cu–N bond lengths varying between 1.936–2.199 Å, depending on equatorial/apical positioning . Experimental design should include:

- Ligand-to-metal ratio optimization to prevent polynuclear species.

- Electronic spectroscopy (UV-Vis) to monitor d-d transitions.

- Magnetic susceptibility measurements to confirm oxidation states.

What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

While direct data on the compound is limited, structurally similar amines (e.g., furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine) are tested for antimicrobial activity via:

- Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) .

- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., sulfonyl or morpholinyl groups) to enhance potency .

- Molecular docking to predict target binding (e.g., enzyme active sites).

How can crystallographic data resolve contradictions in structural predictions for this compound derivatives?

Advanced Research Question

X-ray crystallography is critical for validating computational models. For example, SHELX-refined structures of Cu(II) complexes revealed unexpected C–H⋯S interactions, which DFT calculations might overlook . Methodological steps include:

- Data collection : High-resolution (<1.0 Å) datasets to refine bond angles.

- Software validation : Cross-checking SHELXL refinements with Olex2 or PLATON .

- Hirshfeld surface analysis to quantify non-covalent interactions.

What strategies address discrepancies in synthetic yields or purity across different routes?

Advanced Research Question

Contradictions may arise from solvent polarity, catalyst deactivation, or side reactions. Mitigation strategies:

- Chromatographic purification : Flash column chromatography (CH₂Cl₂/MeOH gradients) to isolate pure products .

- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR.

- Scale-up protocols : Gram-to-kilogram scalability with batch-specific COA documentation .

How can computational modeling enhance the design of this compound-based materials?

Advanced Research Question

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and redox behavior.

- Molecular dynamics (MD) : Simulate solvent interactions or ligand flexibility in biological targets .

- Crystal structure prediction (CSP) : Identify polymorphs using algorithms like USPEX or GRACE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.